molecular formula C12H15BrClNO B1397259 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol CAS No. 1355903-90-0

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

Cat. No. B1397259
CAS RN: 1355903-90-0
M. Wt: 304.61 g/mol
InChI Key: WVOZNPCOJKYWEK-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H15BrClNO . It’s a white to yellow solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a novel non-peptide CCR5 antagonist was synthesized from 1-chloro-4-(chloromethyl) benzene and 5-bromo-2-hydroxybenzaldehyde by elimination reaction, reduction reaction, and bromization .


Molecular Structure Analysis

The molecular weight of “1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol” is 304.61 g/mol . The InChI code is available in some references .


Physical And Chemical Properties Analysis

“1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol” is a white to yellow solid . The molecular weight is 304.61 g/mol .

Scientific Research Applications

Synthesis and Characterization in Antagonist Research

Research on 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol mainly focuses on its synthesis and characterization, particularly in the context of developing non-peptide CCR5 antagonists. These compounds are significant due to their potential role in HIV-1 infection prevention. For instance, H. Bi (2014) and Cheng De-ju (2015) reported on the synthesis of novel CCR5 antagonists using 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol derivatives, highlighting the importance of these compounds in medical research (Bi, 2014), (De-ju, 2015).

Structural Characterization and Biological Activities

The structural characterization of these compounds is a key area of research, aiding in understanding their potential biological activities. Cheng De-ju (2014) and H. Bi (2015) have conducted extensive characterization of these compounds, providing insights into their structure and potential use in drug development, especially as HIV-1 infection inhibitors (De-ju, 2014), (Bi, 2015).

Application in Stereochemistry and Chemical Synthesis

The use of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol extends beyond pharmacological applications. It plays a role in the field of stereochemistry and chemical synthesis. For example, Ali et al. (2016) demonstrated its use in the enantiomeric resolution and simulation studies, contributing to the understanding of chiral recognition mechanisms in chemical compounds (Ali et al., 2016).

Impact on Medicinal Chemistry and Drug Development

Its impact on medicinal chemistry and drug development is notable, especially in the creation of novel compounds with potential therapeutic applications. This includes research into its use as a selective ligand for human dopamine receptors and its transformation into various pharmacologically active compounds (Rowley et al., 1997).

properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOZNPCOJKYWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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